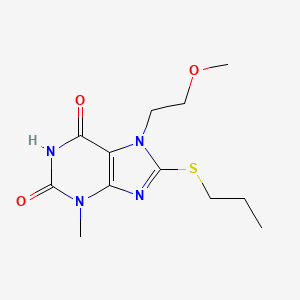

7-(2-Methoxyethyl)-3-methyl-8-propylsulfanylpurine-2,6-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “7-(2-Methoxyethyl)-3-methyl-8-propylsulfanylpurine-2,6-dione” is a purine derivative. Purines are biologically significant compounds, forming the basis of DNA and RNA molecules . The 2-methoxyethyl group attached to the purine ring could potentially alter its properties and interactions .

Molecular Structure Analysis

The molecular structure of this compound would likely consist of a purine ring (a heterocyclic aromatic ring system), with various functional groups attached at the 7th and 8th positions .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For instance, the methoxyethyl group might participate in ether cleavage reactions, while the propylsulfanyl group could be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Researchers have developed methodologies for the synthesis of complex purine derivatives, which include compounds structurally related to 7-(2-Methoxyethyl)-3-methyl-8-propylsulfanylpurine-2,6-dione. These methods enable the exploration of their potential biological activities. For example, the study on the synthesis, cytostatic, antimicrobial, and anti-HCV activity of 6-substituted 7-(het)aryl-7-deazapurine ribonucleosides revealed significant cytotoxic activities at low nanomolar concentrations for certain compounds, indicating the value of these synthetic strategies in developing novel therapeutic agents (Nauš et al., 2014).

Biological Activities

The purine scaffold, similar to that of this compound, is a core structure in many biologically active compounds. Studies on derivatives of this scaffold have shown promising biological activities, including cytostatic and antimicrobial properties. For instance, the investigation into thieno-fused 7-deazapurine ribonucleosides highlighted their potent in vitro cytostatic activities against a wide range of cancer and leukemia cell lines, as well as some level of antiviral activity against HCV (Tichy et al., 2017). These findings underscore the potential therapeutic applications of purine analogs in treating various diseases.

Direcciones Futuras

Propiedades

IUPAC Name |

7-(2-methoxyethyl)-3-methyl-8-propylsulfanylpurine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O3S/c1-4-7-20-12-13-9-8(16(12)5-6-19-3)10(17)14-11(18)15(9)2/h4-7H2,1-3H3,(H,14,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRAIZMRNHHXEOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC2=C(N1CCOC)C(=O)NC(=O)N2C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one](/img/structure/B2401400.png)

![8,9-Difluorobenzo[5,6]thiepino[2,3-b]pyridin-5(10H)-one](/img/structure/B2401402.png)

![1,3-Benzodioxol-5-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2401404.png)

![2-Hydrazino-2-oxo-N-[4-(trifluoromethoxy)phenyl]-acetamide](/img/structure/B2401415.png)

![(2S)-N-(2-Benzoyl-4-chlorophenyl)-1-[(3,4-dichlorophenyl)methyl]pyrrolidine-2-carboxamide hydrochloride](/img/structure/B2401416.png)